molecular formula C15H24ClNO B1389893 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1184993-18-7

4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

Número de catálogo: B1389893
Número CAS: 1184993-18-7
Peso molecular: 269.81 g/mol
Clave InChI: MZEGDJHSCCVSTK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4-[(4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12(2)14-3-5-15(6-4-14)17-11-13-7-9-16-10-8-13;/h3-6,12-13,16H,7-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEGDJHSCCVSTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride receptor binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining the receptor binding affinity of the novel compound, 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride. While specific binding data for this compound is not extensively published, this document outlines the scientific rationale and detailed methodologies required to characterize its pharmacological profile. We will proceed by examining the compound's structure, postulating potential receptor targets based on analogous molecules, and detailing the gold-standard experimental approach—the radioligand binding assay—to elucidate its binding characteristics.

Introduction to 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

The compound 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride belongs to the piperidine class of molecules, a scaffold frequently found in a wide range of biologically active compounds and approved drugs.[1][2] The piperidine moiety is a versatile structural motif known to interact with various biological targets, particularly within the central nervous system (CNS).[3] The structure of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride suggests potential for interaction with neurotransmitter receptors or ion channels. A thorough characterization of its binding affinity to a panel of relevant receptors is a critical first step in the drug discovery process, providing insights into its potential therapeutic applications and off-target liabilities.

Based on the chemical structure, we can infer key features that may govern its pharmacological activity. The piperidine ring can engage in interactions with receptors, while the isopropylphenoxy group contributes to the molecule's lipophilicity, which can influence its ability to cross cell membranes and interact with binding pockets.[3]

Postulated Receptor Targets

Given the prevalence of the piperidine scaffold in CNS-active agents, we can hypothesize several potential receptor targets for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride. Literature on structurally related compounds provides a logical starting point for our investigation:

  • Dopamine Receptors: Various piperidine derivatives have been shown to exhibit affinity for dopamine receptors, particularly the D4 subtype.[4][5] Antagonism of the D4 receptor is an area of interest for the development of novel antipsychotics and treatments for L-DOPA-induced dyskinesias.[4]

  • Sigma (σ) Receptors: These receptors are unique binding sites in the CNS and peripheral organs.[6] Ligands containing a piperidine moiety have demonstrated high affinity for σ receptors, which are implicated in a range of neurological and psychiatric disorders.[6]

  • L-type Calcium Channels: A structurally similar compound, 4-Piperidinomethyl-2-isopropyl-5-methylphenol (THPI), has been identified as an inhibitor of L-type calcium channels.[7] This suggests that 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride may also interact with these ion channels.

The following sections will detail the experimental procedures to determine the binding affinity of our compound of interest to these and other potential targets.

Methodology: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor due to their sensitivity and robustness.[8][9] The most common format for initial screening is the competitive binding assay, which measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand with known affinity for the target receptor.[8]

General Workflow for a Competitive Radioligand Binding Assay

The overall process involves incubating a source of the target receptor (e.g., cell membranes), a radioligand, and varying concentrations of the test compound. The amount of radioligand bound to the receptor is then measured, and the data is used to determine the inhibitory concentration (IC50) of the test compound.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Receptor Membrane Preparation Incubation Incubate Receptor, Radioligand & Test Compound in 96-well plate Receptor_Prep->Incubation Compound_Prep Serial Dilution of Test Compound Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration to Separate Bound from Free Radioligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting Data_Analysis Data Analysis: IC50 and Ki Determination Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for a filtration-based competitive radioligand binding assay.[10][11]

A. Materials and Reagents:

  • Test Compound: 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

  • Receptor Source: Frozen cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing the human dopamine D4 receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-Spiperone for the D4 receptor).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[10]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol).

  • 96-well Plates: For sample incubation.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]

  • Filtration Apparatus: A 96-well cell harvester.

  • Scintillation Cocktail

  • Scintillation Counter

B. Procedure:

  • Receptor Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard method like the BCA assay.[10]

    • Dilute the membranes to the desired final concentration in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the diluted receptor membranes, and the radioligand.

    • Non-specific Binding Wells: Add the non-specific binding control, the diluted receptor membranes, and the radioligand.

    • Test Compound Wells: Add serial dilutions of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride, the diluted receptor membranes, and the radioligand. A typical experiment uses ten concentrations of the test compound over a five-log unit range.[8]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10] Gentle agitation may be required.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Detection:

    • Dry the filters.

    • Place the filters into scintillation vials or a compatible plate, add scintillation cocktail, and allow to equilibrate.[11]

    • Quantify the radioactivity on each filter using a scintillation counter.

Data Analysis and Interpretation

The raw data from the scintillation counter (in counts per minute, CPM) is used to determine the IC50 of the test compound.

A. Calculating Specific Binding:

  • Specific Binding = Total Binding - Non-specific Binding

B. Determining the IC50:

  • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis.[10]

  • The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[12]

C. Calculating the Inhibition Constant (Ki):

The IC50 is an operational value that can be influenced by the experimental conditions, such as the concentration of the radioligand used.[13][14] To obtain a more absolute measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :[12][15]

Ki = IC50 / (1 + ([L]/Kd))

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value represents the affinity of the test compound for the receptor and is a more universal measure for comparing the potency of different compounds.[14][16]

Hypothetical Data for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride at the Dopamine D4 Receptor:

Concentration (nM)% Specific Binding
0.198.5
195.2
1080.1
5052.3
10025.6
50010.2
10005.1

Based on this hypothetical data, the IC50 would be approximately 50 nM. Assuming a radioligand concentration of 1 nM and a Kd of 2 nM for the radioligand, the Ki would be calculated as follows:

Ki = 50 nM / (1 + (1 nM / 2 nM)) = 33.3 nM

Visualization of a Potential Signaling Pathway

If 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is found to be an antagonist at the D4 dopamine receptor, it would likely interfere with the canonical G-protein coupled receptor (GPCR) signaling pathway for this receptor.

G cluster_membrane Cell Membrane D4R D4 Receptor G_Protein Gi/o G-protein D4R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Test_Compound 4-[(4-Isopropylphenoxy)methyl] piperidine hydrochloride (Antagonist) Test_Compound->D4R Blocks ATP ATP ATP->AC Downstream Downstream Signaling cAMP->Downstream

Caption: Hypothetical antagonistic action at the D4 receptor.

Conclusion

This guide has outlined a robust and scientifically sound approach to characterizing the receptor binding affinity of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride. By employing competitive radioligand binding assays, researchers can generate crucial data on the compound's potency (IC50) and affinity (Ki) for a range of potential biological targets. This information is fundamental to understanding the compound's mechanism of action and for making informed decisions in the progression of a drug discovery program. While the specific binding profile of this molecule awaits experimental determination, the methodologies described herein provide a clear path to its elucidation.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays for Barbiturate Receptor Sites.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F153-9.
  • Wikipedia. (2024). IC50. Retrieved from [Link]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Leff, P., & Dougall, I. G. (2000). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British journal of pharmacology, 131(8), 1539–1546.
  • Kalliokoski, T., & Vulpetti, A. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
  • edX. (n.d.). IC50 Determination.
  • Matrix Scientific. (n.d.). 4-[(4-Isopropyl-3-methylphenoxy)methyl]piperidinehydrochloride.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions.
  • BenchChem. (n.d.). 4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride | 1220033-12-4.
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298.
  • Sigma-Aldrich. (n.d.). 4-(3-Isopropylphenoxy)piperidine hydrochloride | 1185298-29-6.
  • Cheng, K. T. (2007, December 20). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Saeedi, S., Nahid, S., Vadukoot, A. K., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed.
  • Chem-Impex. (n.d.). 4-(4-Methoxybenzyl)piperidine hydrochloride.
  • Chem-Impex. (n.d.). 4-(4-Methylbenzyl)Piperidine Hydrochloride.
  • Chen, I. J., Wu, J. R., & Chern, J. W. (2005). Effects of 4-piperidinomethyl-2-isopropyl-5-methylphenol on oxidative stress and calcium current. Naunyn-Schmiedeberg's archives of pharmacology, 372(2), 115–122.

Sources

Synthesis Pathway and Process Optimization of 4-[(4-Isopropylphenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The compound 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride (CAS: 1184993-18-7) is a highly versatile synthetic building block frequently utilized in the development of CNS-active therapeutics, metabolic modulators, and GPCR-targeted ligands[1]. With a molecular weight of 269.81 g/mol (as the HCl salt)[1], this molecule features a lipophilic 4-isopropylphenoxy headgroup tethered via an ether linkage to a basic piperidine core.

Designing a synthesis for this molecule requires balancing discovery-speed with process-scalability. This whitepaper details the causality behind route selection, provides self-validating experimental protocols, and establishes a robust, chromatography-free pathway suitable for multigram to kilogram scale-up.

Retrosynthetic Strategy & Route Causality

The primary retrosynthetic disconnection lies at the ether linkage, leading to two readily available synthons: 4-isopropylphenol (the nucleophile) and a protected 4-piperidinemethanol derivative (the electrophile scaffold).

The Discovery Route: Mitsunobu Reaction (De-selected for Scale)

In early-stage medicinal chemistry, this etherification is typically achieved via the Mitsunobu reaction using N-Boc-4-piperidinemethanol, 4-isopropylphenol, triphenylphosphine (PPh3), and DIAD. While this affords the product in a single step, it generates stoichiometric amounts of triphenylphosphine oxide (TPPO). As highlighted in recent process chemistry literature, removing TPPO on a large scale is notoriously difficult, often requiring impractical silica gel chromatography[2]. Although recent advancements propose complexation with MgCl2[2] or CaBr2[3] to precipitate TPPO, these workarounds still demand tedious solvent swaps (e.g., THF to Toluene) and increase operational waste.

The Process Route: Williamson Ether Synthesis (Selected)

To establish a scalable, self-validating system, we utilize a two-step activation-alkylation sequence (Williamson ether synthesis). By converting N-Boc-4-piperidinemethanol to its corresponding mesylate, we enable a robust SN2 displacement by the phenoxide of 4-isopropylphenol.

  • Causality of Protecting Group: The tert-butyloxycarbonyl (Boc) group provides orthogonal stability against the mildly basic conditions of the etherification (K2CO3), while acting as a thermodynamic sink during the final anhydrous HCl deprotection, driving the quantitative precipitation of the product.

  • Causality of Solvent/Temp: DMF at 80°C provides a polar aprotic environment that optimally solvates the potassium cation, leaving the phenoxide highly reactive, ensuring the reaction reaches completion within a single 12-hour shift without thermal degradation of the Boc group.

Pathway SM1 4-Isopropylphenol (Nucleophile) Ether Williamson Etherification K2CO3, DMF, 80°C SM1->Ether SM2 N-Boc-4-piperidinemethanol (Scaffold) Act Mesylation MsCl, Et3N SM2->Act Int1 N-Boc-4-(mesyloxymethyl)piperidine (Activated Electrophile) Act->Int1 Int1->Ether Int2 N-Boc-4-[(4-isopropylphenoxy)methyl]piperidine (Protected Intermediate) Ether->Int2 Deprot Deprotection & Salt Formation 4M HCl / Dioxane Int2->Deprot Prod 4-[(4-Isopropylphenoxy)methyl]piperidine HCl (Final Target) Deprot->Prod

Figure 1: Retrosynthetic and forward mechanistic pathway for the target hydrochloride salt.

Quantitative Route Comparison

The following table summarizes the operational metrics that justify the transition from the discovery-scale Mitsunobu route to the process-scale Williamson route.

MetricRoute A: Mitsunobu ReactionRoute B: Williamson Ether Synthesis (Optimized)
Step Count 1 Step (to protected intermediate)2 Steps (Activation + Alkylation)
Overall Yield ~65% (post-chromatography)>85% (direct crystallization)
Major Byproducts Stoichiometric TPPO & HydrazinedicarboxylateWater-soluble salts (KCl, Et3N·HCl, Potassium mesylate)
Purification Dependency Silica gel chromatography mandatoryDirect precipitation / Phase separation
E-Factor High (due to high molecular weight waste)Low (atom economical leaving groups)
Scalability Rating Poor (Discovery scale only)Excellent (Multigram to Kilogram Process scale)

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating. Each step includes built-in physical or chemical indicators that confirm success without strictly requiring immediate LC-MS analysis.

Protocol 1: Synthesis of tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with N-Boc-4-piperidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add triethylamine (Et3N) (1.5 eq) and cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise dose methanesulfonyl chloride (MsCl) (1.2 eq) over 15 minutes. Maintain stirring at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation (TLC): Spot the reaction on silica TLC (Hexanes:EtOAc 1:1). Stain with Phosphomolybdic Acid (PMA) and heat. The complete disappearance of the starting alcohol (lower Rf) and appearance of the mesylate (higher Rf) confirms completion.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM. Wash the combined organics with 1M HCl, then brine.

  • Self-Validation (Phase Logic): The 1M HCl wash selectively partitions the Et3N byproduct into the aqueous layer as a water-soluble hydrochloride salt, leaving >95% pure mesylate in the organic phase. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a pale yellow oil.

Protocol 2: Williamson Etherification & Global Deprotection
  • Alkylation Setup: In a clean reactor, dissolve 4-isopropylphenol (1.0 eq) in anhydrous DMF (8 mL/g). Add finely powdered anhydrous K2CO3 (2.0 eq). Stir at room temperature for 30 minutes to pre-form the phenoxide.

  • Coupling: Add the mesylate intermediate from Protocol 1 (1.1 eq) as a solution in a minimal amount of DMF. Heat the reaction to 80°C for 12 hours.

  • Self-Validation (TLC): Monitor via TLC (UV light, 254 nm). The disappearance of the highly UV-active 4-isopropylphenol indicates complete consumption of the limiting reagent.

  • Workup: Cool to room temperature and quench with a large volume of distilled water (to dissolve K2CO3 and DMF). Extract thoroughly with Ethyl Acetate (EtOAc) (3x). Wash the combined EtOAc layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4.

  • Deprotection & Isolation: To the dried EtOAc solution containing the protected intermediate, slowly add 4M HCl in Dioxane (5.0 eq) at room temperature. Stir vigorously for 4 hours.

  • Self-Validation (Precipitation): As the Boc group is cleaved, the resulting secondary amine immediately forms a hydrochloride salt. Because this salt is highly insoluble in the EtOAc/Dioxane mixture, it precipitates out of solution as a pristine white solid. If the prior steps failed, no precipitate will form.

  • Filtration: Filter the resulting suspension, wash the filter cake with cold EtOAc, and dry under high vacuum at 45°C to afford 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride in >85% overall yield.

Workflow Step1 1. Reagent Preparation Charge reactor with DMF, K2CO3, and Phenol Step2 2. Alkylation Reaction Dose Mesylate slowly, heat to 80°C for 12h Step1->Step2 Step3 3. Aqueous Workup Quench with H2O, extract into EtOAc, wash with brine Step2->Step3 Step4 4. Global Deprotection Add 4M HCl in Dioxane directly to EtOAc layer Step3->Step4 Step5 5. Isolation & Drying Filter precipitated HCl salt, wash with cold EtOAc Step4->Step5

Figure 2: Step-by-step process chemistry workflow for scalable etherification and isolation.

References

  • Organic Process Research & Development. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling". ACS Publications. Available at:[Link]

  • Organic Process Research & Development. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2". ACS Publications. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of pharmaceuticals targeting a wide array of biological systems.[1][2][3] Its derivatives are recognized for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.[2][3] Similarly, the phenoxy moiety is a privileged structure in drug discovery, known to partake in crucial interactions with biological targets.[4][5] The compound 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride combines these two key structural features, suggesting its potential as a novel therapeutic agent.

These application notes provide a comprehensive, albeit generalized, in vivo dosing protocol for the initial preclinical evaluation of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride in a murine model. Due to the limited publicly available data on the specific pharmacokinetic and pharmacodynamic properties of this compound, the following protocols are based on established best practices for preclinical research.[6][7][8] The proposed experimental design is intended to serve as a robust starting point for researchers to ascertain the compound's in vivo tolerability and to explore its potential therapeutic effects. Furthermore, a hypothetical mechanism of action is proposed to guide initial pharmacodynamic studies.

Materials and Methods

Test Compound
  • 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

Animal Model
  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6 or as appropriate for the disease model

  • Age: 8-12 weeks

  • Sex: Male or female, depending on the study's endpoint (note any potential gender-specific effects)

  • Health Status: Healthy, specific pathogen-free (SPF)

Vehicle Selection and Formulation

The hydrochloride salt form of a compound often enhances its aqueous solubility.[9] However, the overall solubility is also dictated by the lipophilicity of the parent molecule. A preliminary solubility test is recommended.

Table 1: Recommended Vehicles for Formulation

VehiclePropertiesSuitability
Sterile Water for Injection Aqueous vehicle for highly soluble compounds.Ideal for hydrochloride salts with good water solubility.
0.9% Saline Isotonic aqueous vehicle, well-tolerated.Suitable for soluble compounds, especially for parenteral routes (though this protocol focuses on oral).
0.5% (w/v) Methylcellulose in Water A common suspending agent for poorly soluble compounds.Recommended if the compound has low aqueous solubility, to create a homogenous suspension.
20% (v/v) PEG400 in Saline A co-solvent system to enhance the solubility of moderately soluble compounds.An alternative if simple aqueous vehicles are insufficient.

It is crucial to ensure the final formulation is a homogenous solution or a fine, uniform suspension to ensure accurate dosing.[10]

In Vivo Dosing Protocol: Oral Gavage

Oral gavage is a standard method for precise oral administration of a test compound in preclinical studies.[11][12][13][14][15]

Dose-Range Finding Study

A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate doses for subsequent efficacy studies. This is typically performed with a small number of animals per dose group.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis compound_prep Compound Formulation (Solution/Suspension) dosing Oral Gavage Administration compound_prep->dosing animal_acclimation Animal Acclimation (Minimum 1 week) animal_acclimation->dosing observation Post-Dosing Monitoring (Clinical signs, body weight) dosing->observation pk_sampling Pharmacokinetic Sampling (Optional) observation->pk_sampling pd_assessment Pharmacodynamic Assessment observation->pd_assessment toxicology Toxicological Evaluation observation->toxicology

Caption: Experimental workflow for in vivo dosing.

Step-by-Step Protocol
  • Animal Acclimation: House animals for at least one week under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) before the experiment.

  • Dose Calculation and Formulation Preparation:

    • Calculate the required dose for each animal based on its body weight.

    • Prepare the dosing formulation in the chosen vehicle at the desired concentration. Ensure thorough mixing to achieve a homogenous solution or suspension.

  • Animal Restraint:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing. The head and neck should be slightly extended to create a straight path to the esophagus.[11][12][14][15]

  • Gavage Needle Insertion:

    • Use a sterile, ball-tipped gavage needle appropriate for the size of the mouse (typically 18-20 gauge for adults).[11][12]

    • Measure the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark it on the needle.[13]

    • Gently insert the needle into the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[11][12][15] If resistance is met, withdraw and reposition.

  • Compound Administration:

    • Once the needle is correctly positioned in the stomach, administer the calculated volume of the formulation slowly and steadily. The recommended maximum oral gavage volume is 10 mL/kg.[11][12]

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse effects for at least 30 minutes.

    • Continue to monitor the animals daily for clinical signs of toxicity, changes in behavior, and body weight for the duration of the study.

Table 2: Key Parameters for In Vivo Dosing Protocol

ParameterRecommendationRationale
Route of Administration Oral GavageEnsures precise and consistent delivery of the test compound directly to the stomach.[11][12]
Dosing Volume 5-10 mL/kgA standard volume range that is well-tolerated by mice and minimizes the risk of reflux and aspiration.[11]
Frequency of Dosing Once daily (or as determined by pharmacokinetic studies)To be optimized based on the compound's half-life and the desired therapeutic effect.
Control Group Administered the vehicle aloneEssential to differentiate the effects of the compound from those of the vehicle.
Duration of Study Dependent on the experimental model (e.g., acute, sub-chronic, or chronic)Should be sufficient to observe the desired therapeutic effect and any potential long-term toxicity.

Hypothetical Mechanism of Action: GPCR Modulation

Given that many piperidine-containing compounds with central nervous system activity target G-protein coupled receptors (GPCRs), a plausible, yet hypothetical , mechanism for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride could involve its action as an antagonist or inverse agonist at a specific GPCR, such as a dopamine or serotonin receptor subtype.[3][16]

hypothetical_moa cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound 4-[(4-Isopropylphenoxy)methyl] piperidine hydrochloride receptor G-Protein Coupled Receptor (GPCR) compound->receptor Binds and blocks g_protein G-Protein (α, β, γ) receptor->g_protein Prevents activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector No modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Basal levels downstream_signaling Downstream Signaling Cascade second_messenger->downstream_signaling cellular_response Cellular Response downstream_signaling->cellular_response

Caption: Hypothetical GPCR antagonist signaling pathway.

In this speculative model, the compound binds to the GPCR, preventing the binding of the endogenous ligand. This lack of receptor activation fails to induce the dissociation of the G-protein subunits, thereby inhibiting the modulation of downstream effector enzymes and the subsequent production of second messengers. The ultimate effect would be the attenuation of a specific cellular response, which could be the basis for its therapeutic action.

Conclusion

This document provides a foundational protocol for the in vivo administration of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride in mice. Adherence to these general guidelines for preclinical research will ensure the generation of reliable and reproducible data.[6][7] It is imperative for researchers to conduct preliminary studies to determine the compound's specific physicochemical properties and to establish a well-tolerated dose range before embarking on larger-scale efficacy studies. The proposed hypothetical mechanism of action offers a starting point for investigating the pharmacodynamic effects of this novel compound.

References

  • Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction - wsu iacuc. (2021, September 21). Retrieved from Washington State University Institutional Animal Care and Use Committee website: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Oral Gavage In Mice and Rats - IACUC. (n.d.). Retrieved from University of California, Berkeley, Institutional Animal Care and Use Committee website: [Link]

  • Khan, I., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci., 26(4), 745-749.
  • Bose, D., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 775418.
  • LAB_021 Oral Gavage in Mice and Rats - Research support. (n.d.). Retrieved from The University of Queensland website: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023, February 9).
  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(31), 783-792.
  • Guide to Oral Gavage for Mice and Rats - Instech Laboratories. (2020, July 10). Retrieved from Instech Laboratories website: [Link]

  • Oral Gavaging in mice - SWMS - Staff. (2016, December 19). Retrieved from Flinders University website: [Link]

  • Kuder, K., & Popiołek, M. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(17), 5649.
  • Ludolph, A. C., et al. (2007). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop.
  • Feng, Y., et al. (2019). General Principles of Preclinical Study Design. In Handbook of Experimental Pharmacology (Vol. 257, pp. 3-17). Springer, Cham.
  • Preclinical Studies in Drug Development | PPD. (n.d.). Retrieved from Thermo Fisher Scientific PPD website: [Link]

  • Kuder, K., & Popiołek, M. (2022, September 1). Novel Agent with the Terminal Phenoxy Group. Encyclopedia.pub.
  • Hirst, T. C., et al. (2014). Threats to Validity in the Design and Conduct of Preclinical Efficacy Studies: A Systematic Review of Guidelines for In Vivo Animal Experiments. PLoS ONE, 9(6), e99951.
  • Stafford, D. C., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27367-27374.
  • Paskeh, M. D. A., et al. (2023, August 22). Designing an In Vivo Preclinical Research Study. Preprints.org.
  • Maillet, E. L., et al. (2009). Phenoxy herbicides and fibrates potently inhibit the human chemosensory receptor subunit T1R3. Journal of medicinal chemistry, 52(21), 6832-6836.
  • Savolainen, M., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120894.

Sources

Application Note: Preparation, Handling, and Storage of 4-[(4-Isopropylphenoxy)methyl]piperidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Chemical Profile & Solvation Rationale

The compound 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a synthetic small molecule characterized by a dual-domain architecture: a lipophilic aromatic moiety (isopropylphenoxy) and a hydrophilic basic center (piperidine)[1]. This structural motif is highly characteristic of central nervous system (CNS) active compounds, such as histamine H3 receptor antagonists, where the lipophilic tail drives membrane permeability and the basic nitrogen anchors the molecule within the receptor binding pocket.

The molecular weight of the hydrochloride salt form is approximately 269.81 g/mol [2].

The Causality of Solvent Selection

While the hydrochloride salt form significantly enhances the compound's aqueous solubility compared to its free-base counterpart, preparing high-concentration primary stock solutions in aqueous buffers is not recommended. Due to the common ion effect in biological media containing high chloride concentrations (e.g., physiological saline or cell culture media), hydrochloride salts can exhibit reduced solubility and undergo localized precipitation[3].

To ensure a self-validating and thermodynamically stable system, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred primary solvent. DMSO efficiently disrupts the crystal lattice of the hydrochloride salt without participating in hydrolytic reactions that could degrade the phenoxy ether linkage over time[4].

Materials and Reagents

  • Target Compound: 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride (Solid powder, >98% purity).

  • Primary Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, stored over molecular sieves).

  • Secondary Solvents (for working solutions): Milli-Q Water, Phosphate-Buffered Saline (PBS), or 0.9% NaCl.

  • Consumables: Amber glass vials (2 mL), low-retention microcentrifuge tubes, anti-static weighing boats.

  • Equipment: Analytical balance (0.01 mg precision), vortex mixer, ultrasonic water bath.

Quantitative Data: Reconstitution Guidelines

To ensure reproducibility across in vitro and in vivo assays, standardize your stock concentrations. Use the tables below to determine the exact mass-to-volume ratios required.

Table 1: Solvent Compatibility Profile
SolventMax Recommended ConcentrationApplication ContextStability
Anhydrous DMSO 50 mMPrimary long-term stockHigh (6 months at -80°C)
Milli-Q Water 5 mMShort-term in vivo dosingLow (Prepare fresh daily)
Ethanol (Absolute) 10 mMAlternative organic stockMedium (1 month at -20°C)
Table 2: Mass-to-Volume Conversion (MW: 269.81 g/mol )

Formula: Mass (mg) = Target Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

Target MolarityMass Required for 1.0 mLMass Required for 5.0 mLMass Required for 10.0 mL
1 mM 0.27 mg1.35 mg2.70 mg
5 mM 1.35 mg6.75 mg13.49 mg
10 mM 2.70 mg13.49 mg26.98 mg
25 mM 6.75 mg33.73 mg67.45 mg
50 mM 13.49 mg67.45 mg134.91 mg

Step-by-Step Methodology

This protocol is designed as a self-validating workflow. Each step includes mechanistic reasoning to prevent common handling errors that lead to assay failure.

Phase 1: Preparation and Weighing
  • Equilibration: Remove the sealed vial of the solid compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water ingress accelerates hydrolytic degradation and artificially inflates the weighed mass, leading to sub-potent stock solutions.

  • Weighing: Using an analytical balance, transfer the calculated mass (e.g., 2.70 mg for a 10 mM stock) into an amber glass vial .

    • Causality: Amber glass protects the phenoxy ether linkage from photolytic cleavage[4]. Glass is strictly preferred over plastic at this stage to prevent the lipophilic isopropylphenoxy moiety from adsorbing to the vessel walls.

Phase 2: Dissolution
  • Solvent Addition: Pipette the exact volume of anhydrous DMSO directly onto the powder.

  • Agitation: Seal the vial and vortex vigorously for 30–60 seconds.

  • Sonication (Conditional): Visually inspect the solution against a light source. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes.

    • Causality: Complete disruption of the crystalline lattice is required. Undissolved micro-crystals will act as nucleation sites, causing the entire stock to precipitate during storage[3].

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the primary stock solution into 50 µL or 100 µL single-use aliquots using low-retention microcentrifuge tubes.

  • Cryopreservation: Immediately transfer the aliquots to a -80°C freezer.

    • Causality: Repeated freeze-thaw cycles create localized concentration gradients as the solvent melts, inducing irreversible precipitation. Single-use aliquots ensure every experiment utilizes a pristine, unaltered stock[5].

Phase 4: Aqueous Working Solution Preparation
  • Dilution: When diluting the DMSO stock into aqueous cell culture media or PBS, add the DMSO stock dropwise while vortexing the aqueous buffer rapidly.

    • Causality: Rapid mixing prevents the "solvent crash" phenomenon. If a high-concentration DMSO drop sits in an aqueous buffer, the sudden change in the dielectric constant causes the lipophilic compound to transiently precipitate before thermodynamic equilibrium is reached[3].

Workflow Visualization

G A 4-[(4-Isopropylphenoxy)methyl]piperidine HCl (Solid Powder) B Equilibrate to Room Temp (30 mins, Prevent Condensation) A->B C Weighing (Analytical Balance, Amber Vial) B->C D1 Primary Stock Solution (Anhydrous DMSO) C->D1 High Conc. D2 In Vivo / Aqueous Stock (Milli-Q Water / Saline) C->D2 Low Conc. E1 Vortex & Sonicate (Ensure Complete Dissolution) D1->E1 E2 Vortex & pH Adjustment (Monitor for Precipitation) D2->E2 F1 Aliquot into Single-Use Vials (Avoid Freeze-Thaw Cycles) E1->F1 F2 Use Immediately (Do not store aqueous) E2->F2 G Long-Term Storage (-80°C, Protected from Light) F1->G

Figure 1: Workflow for preparing 4-[(4-Isopropylphenoxy)methyl]piperidine HCl stock solutions.

References

  • Vareum. (2024). Meptazinol hydrochloride Specifications. Retrieved from [Link]

  • Willmer, A. R., Nie, J., De la Rosa, M. V. G., Wen, W., Dunne, S., & Rosania, G. R. (2022). Molecular design of a pathogen activated, self-assembling mechanopharmaceutical device. Journal of Controlled Release, 347, 620-631. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage Optimization for 4-[(4-Isopropylphenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical behaviors of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride . This compound is a highly valuable building block in medicinal chemistry and neuropharmacology, where the structural bulk of the isopropyl group provides critical lipophilicity to balance the aqueous solubility imparted by the piperidine hydrochloride salt[1].

This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity and experimental reproducibility of your compound.

The Science of Storage: Mechanistic Insights

To optimize storage, we must first understand the causality behind the compound's degradation pathways:

  • Hygroscopicity & Solid-State Mobility: Piperidine hydrochloride salts are inherently hygroscopic[2]. When exposed to ambient humidity, the salt absorbs moisture, which acts as a plasticizer. This lowers the glass transition temperature of the powder, increasing solid-state molecular mobility and accelerating degradation kinetics[3].

  • Ether Linkage Stability: The molecule features a phenoxymethyl ether linkage. While generally stable under standard ambient conditions[4], ether linkages can undergo slow oxidative cleavage if exposed to heat, UV light, or peroxides (commonly found in aged organic solvents like THF or ether).

  • Thermodynamic Control: Lowering the storage temperature to 2-8°C or -20°C minimizes thermal energy, effectively halting solid-state degradation[3]. Storing the compound under an inert atmosphere (Argon or Nitrogen) displaces oxygen and moisture, preventing both photo-oxidation and deliquescence[2].

Troubleshooting Guides & FAQs

Q1: My lyophilized powder has turned into a sticky, gummy paste. What happened, and is it still usable?

Cause: The piperidine hydrochloride salt has absorbed atmospheric moisture (deliquescence) due to improper sealing or repeated opening of the vial while cold, which introduces condensation[5]. Solution: Do not use the sticky paste directly for sensitive biological assays, as the molar mass is now altered by water weight, leading to inaccurate dosing. Action: Dissolve the paste in LC-MS grade water, re-lyophilize it to a dry powder, and perform an HPLC/UV assay to confirm that no hydrolysis occurred. Moving forward, always allow the vial to equilibrate to room temperature in a desiccator before opening.

Q2: What is the optimal storage temperature for short-term vs. long-term storage?

Cause/Rationale: Temperature dictates the rate of kinetic degradation. Solution:

  • Short-Term (< 1 month): Store at room temperature (15-25°C) in a desiccator away from direct sunlight[6]. The compound is chemically stable under standard ambient conditions if kept perfectly dry[4].

  • Long-Term (> 1 month): Store at -20°C in a tightly sealed container under an inert atmosphere (Argon/Nitrogen)[3].

Q3: I observe precipitation when thawing my DMSO stock solutions from -80°C. How do I resolve this without degrading the compound?

Cause: The lipophilic isopropyl group reduces the compound's solubility at low temperatures, causing it to crash out of the DMSO solution. Solution: Do not aggressively heat the solution. Place the vial in a 37°C water bath for 5–10 minutes and vortex gently. Self-Validation Check: Hold the vial against a dual black-and-white background under bright light to ensure no micro-particulates remain before pipetting.

Data Presentation: Storage & Troubleshooting Matrices

Table 1: Optimal Storage Conditions and Shelf Life
Physical StateRecommended TemperatureAtmosphereContainer TypeEstimated Shelf Life
Solid Powder 2°C to 8°C (or -20°C)Argon / NitrogenAmber glass, PTFE cap> 24 months
Solid Powder Room Temp (15-25°C)Desiccated airAmber glass, tightly sealedUp to 6 months
Aqueous Solution 2°C to 8°CAmbientSterile polypropylene1–2 weeks (pH dependent)
DMSO Stock -20°C to -80°CAmbientCryovials (aliquoted)Up to 6 months
Table 2: Visual Indicators of Degradation
SymptomPrimary CauseImpact on ExperimentRecommended Action
Powder caking / stickinessMoisture absorption (Hygroscopicity)Inaccurate weighing, potential hydrolysisRe-lyophilize; verify by HPLC.
Yellowing of powder/solutionPhoto-oxidation of the ether/aromatic ringLoss of potency, introduction of toxic byproductsDiscard and prepare fresh stock.
Insoluble micro-crystalsCold-induced precipitationSub-therapeutic dosing in assaysWarm to 37°C and vortex until clear.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting Workflow

This protocol is a self-validating system designed to prevent moisture contamination and repeated freeze-thaw degradation.

  • Equilibration: Remove the master vial from the -20°C freezer. Place it in a vacuum desiccator and allow it to equilibrate to room temperature for exactly 30 minutes. (Causality: Opening a cold vial causes instant condensation of atmospheric moisture onto the hygroscopic salt).

  • Inert Handling: Purge a glove box or a localized benchtop area with Nitrogen gas.

  • Solubilization: Weigh the desired mass using an analytical balance. Add anhydrous DMSO (or LC-MS grade water, depending on the assay) to achieve a 10 mM stock solution.

  • Validation: Vortex for 60 seconds. Inspect against a light source to confirm complete dissolution.

  • Aliquoting: Dispense 50 µL to 100 µL volumes into single-use, sterile cryovials. (Causality: Aliquoting eliminates freeze-thaw cycles, which can cause localized concentration gradients and precipitation).

  • Storage: Flash-freeze aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol 2: Forced Degradation / Stability Testing Assay (HPLC)

Use this protocol to verify the integrity of the compound if improper storage is suspected.

  • Sample Preparation: Prepare a 1 mg/mL solution of the suspect compound in Methanol:Water (50:50, v/v).

  • Control Preparation: Prepare a fresh 1 mg/mL solution from a pristine, newly opened batch.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: Acidic conditions favor the protonated, stable form of the amine, ensuring sharp peak shapes[2]).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Detection: UV at 220 nm and 254 nm.

  • Analysis: Compare the chromatograms. A loss of the primary peak area >2% or the appearance of secondary peaks (often corresponding to the cleaved phenoxy derivative) indicates degradation.

Storage Decision Workflow

StorageOptimization A 4-[(4-Isopropylphenoxy)methyl] piperidine HCl B Physical State A->B C Solid Powder B->C Dry D Stock Solution B->D Dissolved E Short-Term (<1 Mo) Desiccator, 15-25°C C->E F Long-Term (>1 Mo) Argon, -20°C C->F G Aqueous (pH < 7) 2-8°C, Protect from Light D->G H DMSO/Organic -20°C to -80°C, Aliquots D->H

Decision tree for optimizing storage conditions based on physical state and duration.

References

  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Retrieved from[Link][5]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-[(4-Isopropylphenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Synthesizing sterically demanding aryl ethers like 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride often presents significant yield bottlenecks. The synthesis typically involves coupling 4-isopropylphenol with an N-Boc-4-(hydroxymethyl)piperidine derivative, followed by Boc deprotection.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we will diagnose the exact causality behind your low yields—whether they stem from competing elimination pathways during etherification or hygroscopic losses during salt isolation—and provide field-proven, self-validating solutions.

Diagnostic Workflow

Troubleshooting Start Low Yield: 4-[(4-Isopropylphenoxy)methyl] piperidine HCl Step1 Identify Problematic Step Start->Step1 Ether Etherification (C-O Bond Formation) Step1->Ether Deprotect Boc Deprotection & Salt Isolation Step1->Deprotect Will Williamson Route: Elimination Byproducts Ether->Will Mits Mitsunobu Route: TPPO Co-elution Ether->Mits DeproFix1 Incomplete Cleavage: Ensure 4M HCl/Dioxane >2 hours at RT Deprotect->DeproFix1 TLC shows SM DeproFix2 Product Loss: Triturate with cold Et2O Avoid aqueous workup Deprotect->DeproFix2 Gummy salt/Low mass WillFix Switch to Cs2CO3 in DMF or use Mitsunobu Will->WillFix MitsFix Precipitate TPPO with CaBr2 or MgCl2 Mits->MitsFix

Caption: Troubleshooting workflow for 4-[(4-Isopropylphenoxy)methyl]piperidine HCl synthesis.

Part 1: FAQs on Etherification (The C-O Bond Formation)

Q1: I am using a Williamson ether synthesis (N-Boc-4-(tosyloxymethyl)piperidine + 4-isopropylphenol + K₂CO₃). My yields are <30%, and NMR shows a lot of alkene byproduct. Why? A: The Williamson ether synthesis proceeds via an SN​2 mechanism. However, primary alkyl tosylates/mesylates adjacent to a bulky piperidine ring are highly susceptible to base-catalyzed E2 elimination, which competes directly with substitution[1][2]. Potassium carbonate ( K2​CO3​ ) is often too insoluble or acts as too "hard" of a base, promoting the abstraction of a beta-proton to form N-Boc-4-methylenepiperidine.

  • The Fix: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent like DMF at 80 °C. The larger cesium cation enhances the solubility and the nucleophilicity of the phenoxide ion (the "cesium effect"), heavily favoring the SN​2 pathway over elimination[2][3].

Q2: I switched to the Mitsunobu reaction (N-Boc-4-(hydroxymethyl)piperidine + 4-isopropylphenol + PPh₃ + DIAD). The reaction works beautifully, but I lose 40% of my yield trying to separate the product from Triphenylphosphine Oxide (TPPO) during chromatography. How can I fix this? A: TPPO is notorious for co-eluting with polar basic amines on silica gel, even when the amine is Boc-protected[4]. Instead of relying on chromatography, utilize a Lewis acid complexation strategy.

  • The Fix: By adding anhydrous Calcium Bromide ( CaBr2​ ) or Magnesium Chloride ( MgCl2​ ) to your crude reaction mixture in an ethereal solvent (like THF or MTBE), the Lewis acidic metal coordinates strongly with the phosphoryl oxygen of TPPO. This forms a highly insoluble CaBr2​ -TPPO complex that precipitates out of solution[5]. You can then remove >95% of the TPPO via simple filtration, preserving your product yield and bypassing column chromatography entirely.

Part 2: FAQs on Boc Deprotection & Salt Isolation

Q3: I am removing the Boc group using Trifluoroacetic Acid (TFA) in DCM, but I need the final drug as a hydrochloride salt. When I try to swap the salt, my yields plummet. What is going wrong? A: TFA deprotection generates a trifluoroacetate salt, which is typically an oily, highly hygroscopic residue[6]. Attempting to convert an oily TFA salt to an HCl salt via ion-exchange or basic workup often leads to massive material loss due to the high water solubility of the free piperidine base.

  • The Fix: Perform the deprotection directly using 4M HCl in 1,4-dioxane [6][7]. The mechanism involves the protonation of the carbamate oxygen, followed by fragmentation to release a stable tert-butyl cation and carbon dioxide[7]. Because dioxane is an anhydrous, low-polarity solvent, the resulting piperidine hydrochloride salt will natively precipitate out of the reaction mixture, eliminating the need for a salt swap.

Q4: After using 4M HCl in dioxane, my product is a sticky gum rather than a filterable powder. How do I isolate it without losing mass? A: The 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride salt is highly hygroscopic. If the dioxane absorbs ambient moisture during the reaction or filtration, the salt will "gum out" and stick to the flask.

  • The Fix: Do not attempt an aqueous workup. Instead, concentrate the dioxane under vacuum to a minimal volume, then vigorously triturate the residue with anhydrous, cold diethyl ether ( Et2​O )[6][7]. The ether extracts residual organic impurities (like the tert-butyl chloride byproduct) and forces the hydrochloride salt to precipitate as a crisp, filterable white solid. Always filter under a blanket of dry nitrogen to prevent moisture reabsorption.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes of different synthetic choices based on process chemistry optimization data:

Synthesis RouteReagents / ConditionsPrimary Byproduct / IssueExpected Isolated Yield
Williamson (Standard) Tosylate + Phenol + K2​CO3​ , MeCNHigh E2 elimination (Alkene)25 - 35%
Williamson (Optimized) Tosylate + Phenol + Cs2​CO3​ , DMFTrace elimination65 - 75%
Mitsunobu (Standard) Alcohol + Phenol + PPh₃ + DIADTPPO co-elution on silica50 - 60%
Mitsunobu (Optimized) Alcohol + Phenol + PPh₃ + DIAD + CaBr2​ None (TPPO filtered out)85 - 95%
Deprotection (TFA) TFA in DCMOily TFA salt, difficult salt swap60 - 70% (Final HCl)
Deprotection (HCl) 4M HCl in Dioxane , Et2​O triturationNone>95%
Part 4: Optimized Step-by-Step Protocol

This self-validating protocol combines the optimized Mitsunobu etherification with direct HCl salt precipitation to maximize the yield of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride.

Phase 1: Mitsunobu Coupling & TPPO Removal

  • Setup: In an oven-dried flask under nitrogen, dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 equiv), 4-isopropylphenol (1.05 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M). Cool to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Causality: Slow addition prevents the premature depletion of the betaine intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 16 hours. Validation: TLC (20% EtOAc/Hexanes) should show complete consumption of the piperidine starting material.

  • TPPO Precipitation: Add anhydrous CaBr2​ (1.5 equiv relative to PPh₃) directly to the THF solution. Stir vigorously for 2 hours at room temperature. Validation: A thick, white precipitate ( CaBr2​ -TPPO complex) will form[5].

  • Filtration: Filter the suspension through a pad of Celite, washing with cold THF. Concentrate the filtrate under vacuum to yield the crude N-Boc protected ether in high purity.

Phase 2: Boc Deprotection & Salt Isolation 6. Deprotection: Dissolve the crude N-Boc ether in a minimal amount of anhydrous 1,4-dioxane. Slowly add 4M HCl in 1,4-dioxane (10.0 equiv)[6]. 7. Reaction: Stir at room temperature for 2–3 hours. Validation: Gas evolution ( CO2​ ) will be observed initially, followed by the gradual formation of a cloudy suspension as the salt forms[7]. 8. Trituration: Concentrate the mixture under reduced pressure to remove excess HCl and dioxane. Add cold, anhydrous diethyl ether ( Et2​O ) to the residue and stir vigorously for 30 minutes to induce crystallization. 9. Isolation: Filter the resulting white solid rapidly under a nitrogen atmosphere. Wash the filter cake with additional cold Et2​O and dry under high vacuum to yield pure 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride.

References
  • Wikipedia Contributors. "Williamson ether synthesis." Wikipedia, The Free Encyclopedia.
  • BenchChem. "Technical Support Center: Williamson Ether Synthesis for Aryl Ethers." Benchchem.
  • Journal of the American Chemical Society. "Expanded Substrate Scope and Improved Reactivity of Ether-Forming Cross-Coupling Reactions." ACS Publications.
  • Organic Process Research & Development. "Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2." ACS Publications.
  • National Institutes of Health. "Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature." NIH.gov.
  • BenchChem. "A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies." Benchchem.
  • BenchChem. "A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development." Benchchem.

Sources

Technical Support Center: Troubleshooting & Preventing Degradation of 4-[(4-Isopropylphenoxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who encounter solution stability issues when handling ether-linked piperidine derivatives.

4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a highly versatile pharmacological building block. Because it is supplied as a hydrochloride salt, it exhibits excellent aqueous solubility. However, the molecule possesses three distinct chemical vulnerabilities: the easily oxidizable piperidine nitrogen, the acid-labile phenoxymethyl ether linkage, and the pH-sensitive protonation state of the amine.

Degradation is never random; it is a thermodynamically driven response to environmental stressors. This guide provides a self-validating, mechanistic framework to diagnose, troubleshoot, and prevent the degradation of this compound in your experimental workflows.

Quantitative Forced Degradation Benchmarks

To understand how this compound behaves under stress, we must look at quantitative forced degradation data for closely related phenoxymethyl piperidines. Use this table as a benchmark to determine if the degradation you are observing is expected based on your assay conditions.

Stress ConditionReagent / EnvironmentExposure Time & TempExpected Degradation (%)Primary Degradant Identified
Oxidative 3% H₂O₂5 h @ 60°C15 - 25%Piperidine N-oxide[1]
Base Hydrolysis 0.1 M NaOH2 h @ 80°C~60%Ether Cleavage Products[2]
Acid Hydrolysis 0.1 M HCl24 h @ 80°C10 - 15%Ether Cleavage Products[2]
Photolytic UV/Vis (ICH Q1B)1.2M lux hours< 5%Photo-oxidation products[3]
In-Depth FAQs & Mechanistic Troubleshooting

Q1: My aqueous stock solution turned cloudy immediately after I diluted it into my biological assay buffer. Is the compound degrading? A1: It is highly unlikely that rapid chemical degradation has occurred. This is the most common "false degradation" issue we observe. The mechanistic driver here is pH. The piperidine nitrogen has a pKa of approximately 10.0. In the hydrochloride salt form, the molecule is fully protonated and highly water-soluble. However, if your assay buffer (e.g., Tris or carbonate) raises the local pH above 9.0, the compound rapidly deprotonates into its free base form. The free base is highly lipophilic and will precipitate out of solution, causing immediate turbidity[4]. Self-Validation Test: Add a few drops of 0.1 M HCl to the cloudy solution. If the solution clears immediately, you are witnessing free-basing, not chemical degradation. Ensure your final assay buffers are maintained between pH 4.0 and 7.4.

Q2: I am seeing a new, early-eluting peak in my reverse-phase HPLC chromatogram. What is it, and how do I prevent it? A2: An early-eluting peak in reverse-phase chromatography indicates a more polar compound, which is the classic signature of oxidative degradation—specifically, the formation of a piperidine N-oxide[1]. The nitrogen atom in the piperidine ring is highly susceptible to oxidation by dissolved atmospheric oxygen, trace peroxides in aged organic solvents (like THF or diethyl ether), or transition metal contaminants[3]. Prevention: Always degas your aqueous solvents to remove dissolved oxygen, avoid using aged ethereal solvents, and store your stock solutions under an inert atmosphere (Argon or Nitrogen).

Q3: How stable is the ether linkage? Can it hydrolyze during long-term storage? A3: Phenoxymethyl ethers are generally robust at physiological pH and room temperature. However, under forced hydrolytic degradation conditions (e.g., prolonged exposure to 0.1 M HCl or 0.1 M NaOH at elevated temperatures), the ether bond can undergo cleavage[2]. This hydrolytic degradation yields 4-isopropylphenol and 4-(hydroxymethyl)piperidine. You will notice a distinct loss of the parent peak and the appearance of two new peaks in your LC-MS. Avoid subjecting the solution to extreme pH environments combined with heat.

Visualizations: Degradation Pathways & Troubleshooting

Pathways Parent 4-[(4-Isopropylphenoxy)methyl] piperidine HCl FreeBase Free Base Formation (Precipitation) Parent->FreeBase pH > 9.0 (Deprotonation) NOxide Piperidine N-oxide (Oxidative Degradation) Parent->NOxide O2, ROS, Light (Oxidation) Cleavage Ether Cleavage (Hydrolytic Degradation) Parent->Cleavage Strong Acid + Heat (Hydrolysis)

Mechanistic degradation pathways of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride.

Workflow Start Observe Solution Issue Check Visual & Analytical Inspection Start->Check Cloudy Cloudy / Precipitate Check->Cloudy Turbidity Clear Clear but Loss of Potency Check->Clear HPLC Assay Drop TestPH Check pH & Re-acidify Cloudy->TestPH TestHPLC Run Stability-Indicating HPLC Clear->TestHPLC ResolvePH Adjust Buffer to pH 4-7 TestPH->ResolvePH Clears upon acidification ResolveOx Degas Solvents & Use Amber Vials TestHPLC->ResolveOx Early eluting peaks (N-oxide)

Decision tree for diagnosing and resolving solution stability issues.

Standard Operating Protocols (SOPs)
Protocol 1: Preparation and Storage of a Stable 10 mM Aqueous Stock Solution

To ensure the long-term stability and integrity of the compound, follow this validated preparation workflow:

  • Solvent Preparation : Utilize HPLC-grade water. Degas the water by sparging with Argon or Nitrogen for 15 minutes to displace dissolved atmospheric oxygen, severely mitigating oxidative risk[3].

  • Weighing : Accurately weigh the required mass of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride using an analytical balance.

  • Dissolution : Dissolve the powder in the degassed water. The hydrochloride salt ensures rapid dissolution without the need for organic co-solvents like DMSO, which can introduce their own oxidative impurities.

  • pH Verification : Verify the solution pH is between 4.0 and 7.0. Do not adjust the pH above 8.5, as this approaches the pKa of the piperidine ring, risking free base precipitation[4].

  • Storage : Aliquot the solution into amber glass vials to prevent photolytic radical initiation[3]. Flush the headspace with Argon, cap tightly, and store at -20°C.

Protocol 2: Stability-Indicating HPLC-UV Method

A stability-indicating method is required to separate the intact drug from its potential degradation products (specifically the N-oxide and ether cleavage products).

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in Water. Causality: The acidic modifier (pH ~2.5) ensures the piperidine nitrogen remains fully protonated. This prevents peak tailing, ensures reproducible retention times, and prevents stationary phase dewetting[4].

  • Mobile Phase B : 0.1% TFA in Acetonitrile.

  • Gradient Elution : 10% B to 90% B over 20 minutes.

  • Detection : UV at 220 nm (optimal for detecting the phenoxy chromophore).

  • System Suitability : Ensure baseline resolution between the parent peak and the early-eluting N-oxide degradant[1].

References

1.[2] Title: Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride Source: SciSpace URL:

2.[4] Title: Kromasil Application Guide Source: Sigma-Aldrich URL:

3.[1] Title: Identification and Characterization of an Oxidative Degradation Product of Fexofenadine, Development and Validation of a Stability-Indicating RP-UPLC Method Source: PMC (nih.gov) URL:

4.[3] Title: Technical Support Center: Prevention of Oxidation in Piperidine Compounds Source: Benchchem URL:

Sources

Validation & Comparative

A Comparative Analysis of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride: A Foundational Assessment

Author: BenchChem Technical Support Team. Date: March 2026

To Our Valued Research Community,

As scientists and drug development professionals, the ability to rigorously compare a novel compound to established standards is fundamental to innovation. The request for a comprehensive comparison guide for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride against standard reference inhibitors is a critical step in evaluating its potential. However, a foundational prerequisite for such a comparison is the identification of the compound's specific biological target.

Following an extensive review of the scientific literature and chemical databases, we must report that the specific biological target for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is not described in publicly available scientific literature. The compound is available from several chemical suppliers, where it is often categorized as a chemical intermediate or a building block for organic synthesis in pharmaceutical research. This indicates its potential utility in the creation of more complex molecules, but does not provide data on its intrinsic biological activity.

Without a known molecular target—be it a receptor, enzyme, or ion channel—it is scientifically impossible to select appropriate "standard reference inhibitors" for a meaningful head-to-head comparison. A comparative guide's value is predicated on evaluating compounds with a shared mechanism of action.

The Importance of Target Identification

The initial phase of characterizing any new chemical entity involves a series of screening and profiling assays to determine its biological target(s). This process is paramount and dictates the entire subsequent research and development trajectory.

Below is a generalized workflow for target identification and subsequent comparative analysis, which would be the necessary next step for a compound like 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride.

Caption: Generalized workflow for compound characterization and comparison.

Context from Structurally Related Compounds

While the specific target of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is unknown, the broader phenoxymethylpiperidine scaffold is present in a variety of biologically active molecules. It is crucial to note that minor structural changes can lead to vastly different pharmacological profiles. For example:

  • A series of 4,4-Difluoro-3-(phenoxymethyl)piperidine derivatives have been characterized as potent and selective antagonists for the Dopamine D4 Receptor (D4R) .

  • Other piperidine derivatives are known to target a wide array of receptors and enzymes, underscoring the versatility of this chemical moiety in medicinal chemistry.

These examples are provided for contextual purposes only and should not be interpreted as predictive of the activity of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride.

Path Forward

To enable the creation of the requested comparison guide, the primary and indispensable next step is to perform experimental studies to identify the biological target of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride. Once a target is identified and validated, a robust and scientifically sound comparison against established reference compounds can be conducted.

We remain committed to providing scientifically accurate and valuable resources. Should data regarding the biological activity and molecular target of 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride become available, we will be prepared to develop the comprehensive comparative guide you have requested.

A Guide to Investigating Off-Target Effects of Novel Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Note on 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride: An extensive search of scientific literature, patent databases, and chemical supplier information did not yield any specific data regarding the intended biological target or mechanism of action for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride. The generation of a comparative guide on off-target effects is contingent upon knowledge of the on-target activity, which allows for the identification of relevant alternative compounds. In the absence of this crucial information, this guide will instead provide a comprehensive framework for the characterization of off-target effects for any novel piperidine-based compound, using a hypothetical case study approach.

Introduction: The Imperative of Off-Target Profiling

In drug discovery, the "on-target" effect of a compound—its interaction with the intended biological molecule to produce a therapeutic outcome—is only half the story. Off-target effects, which are interactions with other unintended biomolecules, can lead to unforeseen toxicities or side effects, and are a major cause of late-stage clinical trial failures.[1] For novel chemical entities, such as uncharacterized piperidine derivatives, early and comprehensive off-target profiling is not merely a regulatory hurdle but a fundamental component of a robust, self-validating research program.

The piperidine scaffold is a common motif in centrally active pharmaceuticals.[2] Its derivatives have been developed to interact with a wide range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[2][3] This promiscuity, while synthetically advantageous, underscores the critical need for a systematic evaluation of selectivity. This guide outlines a strategic, multi-tiered approach to de-risk a novel piperidine-based compound by elucidating its selectivity profile.

A Strategic Workflow for Off-Target Characterization

The journey from a novel compound to a well-characterized chemical probe or drug candidate requires a logical and iterative screening cascade. The goal is to cost-effectively identify potential liabilities early in the discovery process.

G cluster_0 Initial Broad Screening cluster_1 Functional Follow-up cluster_2 In-depth Profiling Broad Target Binding Broad Target Binding (e.g., Eurofins KINOMEscan™, DiscoverX GPCR panel) Functional Assays Cell-based Functional Assays (for confirmed binding hits) Broad Target Binding->Functional Assays Validate Hits Safety Pharmacology Key Safety Pharmacology Targets (hERG, CYP450 Panel) Selectivity Profile Selectivity Profile Safety Pharmacology->Selectivity Profile Dose-Response Dose-Response & IC50 Determination Functional Assays->Dose-Response Quantify Potency Cellular Thermal Shift Cellular Thermal Shift Assay (CETSA) (for target engagement confirmation) Dose-Response->Cellular Thermal Shift Confirm Cellular Engagement Cellular Thermal Shift->Selectivity Profile Novel Compound Novel Compound Novel Compound->Broad Target Binding Primary Screen Novel Compound->Safety Pharmacology Essential Safety Screen

Caption: A strategic workflow for off-target profiling of a novel compound.

Tier 1: Broad Screening for Unanticipated Interactions

The initial step involves screening the compound against large, well-defined panels of common off-targets. This is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions.

Kinase Profiling

Kinases are a large family of enzymes that are common off-targets for many drugs. A broad kinase panel screen is essential.

  • Methodology: Services like Promega's NanoBRET® Target Engagement Assays or Eurofins' KinaseProfiler™ provide extensive panels.[4][5] These assays typically measure the ability of the test compound to displace a known ligand from the kinase active site.

  • Data Interpretation: Results are usually presented as percent inhibition at the tested concentration. Hits above a certain threshold (e.g., >50% inhibition) warrant further investigation.

GPCR and Ion Channel Profiling

Given the prevalence of piperidine motifs in CNS-active drugs, screening against a panel of GPCRs and ion channels is critical.

  • Methodology: Radioligand binding assays are the gold standard for determining affinity at these targets.[6][7] A known radiolabeled ligand for a specific receptor is incubated with cell membranes expressing that receptor, both in the presence and absence of the test compound. A reduction in radioactivity bound to the membranes indicates displacement by the test compound.

  • Data Interpretation: Similar to kinase panels, results are reported as percent inhibition.

Tier 2: Essential Safety Pharmacology Screening

Certain off-target interactions are so strongly associated with clinical adverse events that they are considered essential "no-go" flags if significant activity is detected.

hERG Potassium Channel Inhibition

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[8][9]

  • Methodology: Automated patch-clamp electrophysiology is the industry standard for assessing hERG inhibition.[8] This technique directly measures the flow of ions through the hERG channel in cells expressing the channel, and how this flow is affected by the compound.

  • Experimental Protocol (Automated Patch-Clamp):

    • HEK293 cells stably expressing the hERG channel are cultured and prepared for the assay.

    • The automated patch-clamp system (e.g., QPatch or SyncroPatch) captures a single cell and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.[8]

    • A specific voltage protocol is applied to the cell to elicit a characteristic hERG current.[10]

    • A stable baseline current is recorded in the presence of vehicle (e.g., 0.1% DMSO).

    • The test compound is then perfused at multiple concentrations (e.g., 0.1, 1, 10 µM), and the effect on the hERG current is recorded.

    • A known hERG inhibitor (e.g., E-4031) is used as a positive control.[8]

    • The percentage inhibition at each concentration is calculated to determine an IC50 value.

Cytochrome P450 (CYP) Inhibition

Cytochrome P450 enzymes are crucial for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug causes the plasma concentration of another to increase to toxic levels.[2][11][12]

  • Methodology: Fluorogenic or LC-MS/MS-based assays are commonly used to assess inhibition of the major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[11][12]

  • Experimental Protocol (Fluorogenic Assay):

    • Reactions are set up in a multi-well plate containing human liver microsomes (or recombinant CYP enzymes), a NADPH regenerating system, and a specific fluorogenic substrate for the CYP isoform being tested.[11]

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of the NADPH regenerating system.

    • The plate is incubated, and the enzyme converts the substrate into a fluorescent product.

    • The fluorescence is read over time using a plate reader.

    • A decrease in the fluorescent signal in the presence of the test compound indicates inhibition.

    • IC50 values are calculated from the dose-response curve.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Substrate CYP-specific Fluorogenic Substrate Substrate->Incubation Compound Test Compound (Varying Concentrations) Compound->Incubation NADPH NADPH Regenerating System NADPH->Incubation Fluorescence Measure Fluorescence Incubation->Fluorescence Inhibition Calculate % Inhibition Fluorescence->Inhibition IC50 Determine IC50 Inhibition->IC50

Caption: Workflow for a fluorogenic CYP450 inhibition assay.

Tier 3: Functional Validation and Potency Determination

For any hits identified in the broad binding screens, it is essential to confirm that this binding translates into functional activity and to determine the potency of this interaction.

  • Methodology: The choice of functional assay depends on the target class. For a GPCR, this could be a cAMP assay or a calcium flux assay. For a kinase, it would be a cell-based assay measuring the phosphorylation of a downstream substrate.

  • Data Interpretation: These assays will yield a dose-response curve from which an IC50 (for inhibitors) or EC50 (for agonists) can be calculated. This potency value is crucial for assessing the selectivity window—the ratio of the on-target potency to the off-target potency. A large selectivity window (e.g., >100-fold) is generally desirable.

Data Summary and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison. For our hypothetical novel piperidine compound ("Compound X"), a comparative table might look like this, assuming its intended on-target activity is at Dopamine Receptor D2.

TargetCompound X (IC50, µM)Alternative A (IC50, µM)Alternative B (IC50, µM)
On-Target
Dopamine D20.010.0050.02
Off-Targets
Dopamine D1> 101.25.6
Serotonin 5-HT2A0.50.1> 10
hERG Channel8.52.5> 20
CYP3A4> 205.015.0
Adrenergic α11.20.058.0

This table allows for a direct comparison of the selectivity profiles. For instance, while Compound X is slightly less potent at the D2 receptor than Alternative A, it has a much cleaner profile regarding hERG and 5-HT2A activity. Alternative B is the cleanest regarding off-targets but is the least potent on-target.

Conclusion

The absence of public data on 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride highlights a common challenge in drug discovery: working with novel, uncharacterized matter. However, this does not preclude a rigorous scientific investigation. By employing a systematic and tiered approach to off-target profiling—starting with broad screening panels and progressing to specific functional and safety assays—researchers can build a comprehensive selectivity profile for any new compound. This data-driven process is fundamental to identifying promising lead candidates and mitigating the risk of costly late-stage failures, ultimately paving the way for the development of safer and more effective therapeutics.

References

  • Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Zhang, L., et al. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in Molecular Biology. Available at: [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. Springer Protocols.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay | Advanced Solutions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • Li, J., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Panel of Human RXR Reporter Assays: RXRα, RXRβ & RXRγ. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly specialized pharmaceutical building blocks in drug discovery workflows. 4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride is a complex organic salt featuring a lipophilic aromatic ether linked to a secondary amine. While its structural properties make it highly valuable for research, they also dictate strict, non-negotiable handling and disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure regulatory compliance, environmental safety, and laboratory integrity.

Section 1: Chemical Profiling & Hazard Causality

Understanding the molecular architecture of a compound is the first step in designing a safe disposal strategy. We do not simply follow rules; we must understand the chemical mechanisms driving them.

  • Lipophilicity & Environmental Persistence : The 4-isopropylphenoxy moiety is highly lipophilic. If released into the environment, it can persist and potentially bioaccumulate, posing a toxic threat to aquatic ecosystems.

  • Organic Hydrochloride Salt Dynamics : While the hydrochloride salt increases aqueous solubility, it introduces a critical disposal challenge. Combusting halogenated organic compounds generates hydrogen chloride (HCl) gas. Therefore, standard incineration is insufficient; disposal must utilize high-temperature incineration equipped with flue gas scrubbers to neutralize acidic emissions.

  • Drain Disposal Prohibition : The [1] strictly limits drain disposal to specific pairings of benign cations and anions. Because this compound contains a complex, toxic organic cation, it violates these criteria and must be managed exclusively as hazardous chemical waste.

Quantitative Constraints for Waste Management
ParameterLimit / SpecificationCausality / Rationale
Container Fill Level Max 90% capacityPrevents over-pressurization and potential rupture from solvent vapor expansion.
SAA Volume Limit 55 GallonsEPA mandate to limit acute hazard exposure in active laboratory work areas[2].
CAA Storage Time 90 Days (LQG)Regulatory limit for Large Quantity Generators before mandatory vendor pickup[2].
Drain Disposal pH 5.5 to 10.5Protects plumbing; however, this specific compound is strictly exempt from drain disposal[1].
Section 2: Operational Handling & Waste Segregation Workflow

A self-validating protocol ensures that every action has a built-in verification step. Never mix this compound with incompatible waste streams (e.g., strong oxidizers or bases), which could liberate the volatile freebase piperidine.

Protocol A: Segregation and Packaging of Liquid Waste
  • Compatibility Verification : Confirm that the waste solvent (e.g., methanol, DMSO) used to dissolve the compound is compatible with the primary waste container. Use high-density polyethylene (HDPE) or PTFE-lined glass.

    • Causality: Metal containers are susceptible to structural corrosion from chloride salts over time.

  • Fume Hood Transfer : In a certified chemical fume hood, carefully decant the liquid waste into the primary container using a designated wide-mouth funnel to prevent aerosolization.

  • Volume Management : Fill the container to a maximum of 90% capacity.

    • Causality: Leaving a 10% headspace acts as a buffer against over-pressurization caused by solvent vapor expansion during ambient temperature fluctuations.

  • Immediate Labeling : Attach a compliant hazardous waste label immediately upon adding the first drop of waste. As outlined by[2], the label must explicitly state "Hazardous Waste" and list the primary hazard (e.g., "Toxic Organic Hydrochloride").

  • Secondary Containment : Place the primary container in a chemically resistant secondary containment bin to capture any accidental spills or structural failures.

Protocol B: Solid Waste Management
  • Source Collection : Gather all contaminated solid materials, including weighing paper, spatulas, empty vials, and nitrile gloves.

  • Puncture-Resistant Packaging : Place the materials inside a heavy-duty, puncture-resistant poly bag or a dedicated solid hazardous waste drum.

  • Sealing and Identification : Seal the container tightly and label it as "Solid Hazardous Waste - Toxic Organic Hydrochloride."

Section 3: Regulatory Storage Protocols

Waste accumulation must follow the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines. Under the [3] for academic and research laboratories, waste must be systematically tracked from the benchtop to the incinerator.

WasteWorkflow A Waste Generation (4-[(4-Isopropylphenoxy)methyl]piperidine HCl) B Hazard Assessment (EPA RCRA / OSHA) A->B C Solid Waste (Contaminated PPE/Powder) B->C Solid form D Liquid Waste (Solvent/Aqueous Mixtures) B->D Dissolved E Satellite Accumulation Area (SAA - Max 55 Gal) C->E D->E F Central Accumulation Area (CAA - Max 90/180 Days) E->F Transfer when full G Licensed Hazmat Disposal (High-Temp Incineration + Scrubber) F->G Vendor pickup

Workflow for the segregation, accumulation, and final disposal of hazardous chemical waste.

Section 4: Final Disposal & Incineration Mechanics

Once waste is moved from the Satellite Accumulation Area (SAA) to the Central Accumulation Area (CAA), it enters the final phase of the disposal lifecycle.

  • Vendor Handoff : Engage a licensed hazardous waste management vendor. Ensure they are certified to handle UN2811 (Toxic solids, organic, n.o.s.) or equivalent classifications.

  • High-Temperature Incineration : The vendor must route this specific waste to a high-temperature incinerator (typically operating above 1,000°C) equipped with alkaline wet scrubbers.

    • Causality: The scrubbers are mandatory to capture and neutralize the HCl gas produced by the thermal destruction of the hydrochloride salt, preventing the release of corrosive pollutants and dioxins.

  • Manifest Documentation : Retain the signed hazardous waste manifest indefinitely as proof of "cradle-to-grave" compliance, ensuring a closed-loop validation of your laboratory's safety practices[2].

References
  • Hazardous Waste and Disposal . American Chemical Society. Available at:[Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. Available at:[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency (EPA). Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Isopropylphenoxy)methyl]piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.